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molecular formula C9H8IN3O2 B1394351 Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 1005786-10-6

Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No. B1394351
M. Wt: 317.08 g/mol
InChI Key: IOFOQBGKWGVLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044049B2

Procedure details

Using 3-amino-6-iodopyridazine (2.0 g, 9.05 mmol), N,N-dimethylacetamide (20 mL), ethyl 3-bromo-2-oxopropanate (1.82 mL, 14.5 mmol) and disodium hydrogenphosphate (3.21 g, 22.6 mmol), and in the same manner as in Reference Example 3, the title compound (1.2 g, 44%) was obtained as a green powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Name
disodium hydrogenphosphate
Quantity
3.21 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][C:5]([I:8])=[CH:6][CH:7]=1.Br[CH2:10][C:11](=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13].P([O-])([O-])(O)=O.[Na+].[Na+]>CN(C)C(=O)C>[I:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:1]=2)[N:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1N=NC(=CC1)I
Step Two
Name
Quantity
1.82 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Step Three
Name
disodium hydrogenphosphate
Quantity
3.21 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC=2N(N1)C=C(N2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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